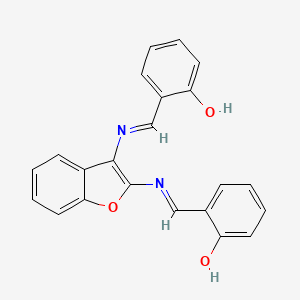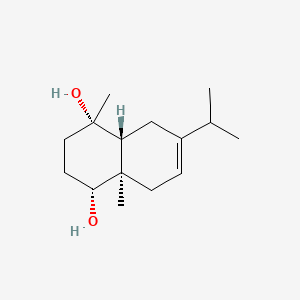![molecular formula C25H39N3O6 B1143933 2(3H)-Furanone, 5-[(1S,3S)-1-azido-3-[hydroxyl[4-Methoxy-3-(3-Methoxypropoxy)phenyl]Methyl]-4-Methyl CAS No. 1257529-92-2](/img/new.no-structure.jpg)
2(3H)-Furanone, 5-[(1S,3S)-1-azido-3-[hydroxyl[4-Methoxy-3-(3-Methoxypropoxy)phenyl]Methyl]-4-Methyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Furanone, 5-[(1S,3S)-1-azido-3-[hydroxyl[4-Methoxy-3-(3-Methoxypropoxy)phenyl]Methyl]-4-Methyl is a complex organic compound with a unique structure that combines a furanone ring with an azido group and multiple methoxy and hydroxyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 5-[(1S,3S)-1-azido-3-[hydroxyl[4-Methoxy-3-(3-Methoxypropoxy)phenyl]Methyl]-4-Methyl typically involves multiple steps, starting from readily available precursors. The key steps include:
- Formation of the furanone ring through cyclization reactions.
- Introduction of the azido group via nucleophilic substitution.
- Addition of methoxy and hydroxyl groups through selective functionalization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2(3H)-Furanone, 5-[(1S,3S)-1-azido-3-[hydroxyl[4-Methoxy-3-(3-Methoxypropoxy)phenyl]Methyl]-4-Methyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The azido group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the azido group would produce an amine derivative.
Wissenschaftliche Forschungsanwendungen
2(3H)-Furanone, 5-[(1S,3S)-1-azido-3-[hydroxyl[4-Methoxy-3-(3-Methoxypropoxy)phenyl]Methyl]-4-Methyl has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive azido group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2(3H)-Furanone, 5-[(1S,3S)-1-azido-3-[hydroxyl[4-Methoxy-3-(3-Methoxypropoxy)phenyl]Methyl]-4-Methyl involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole rings. The hydroxyl and methoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2(3H)-Furanone derivatives: Compounds with similar furanone rings but different substituents.
Azido compounds: Molecules containing azido groups, such as azidomethylbenzenes.
Methoxyphenyl compounds: Compounds with methoxy groups attached to phenyl rings, like anisole derivatives.
Uniqueness
The uniqueness of 2(3H)-Furanone, 5-[(1S,3S)-1-azido-3-[hydroxyl[4-Methoxy-3-(3-Methoxypropoxy)phenyl]Methyl]-4-Methyl lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structure enables it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial use.
Eigenschaften
CAS-Nummer |
1257529-92-2 |
|---|---|
Molekularformel |
C25H39N3O6 |
Molekulargewicht |
477.59366 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









